3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide

Description

Molecular Architecture and IUPAC Nomenclature

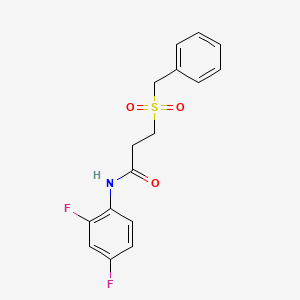

The systematic IUPAC name 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide reflects its core structural components (Figure 1). The parent chain is a propanamide backbone, with a benzylsulfonyl group at the third carbon and a 2,4-difluorophenyl substituent on the nitrogen atom. The molecular formula is $$ \text{C}{16}\text{H}{14}\text{F}{2}\text{N}{2}\text{O}_{3}\text{S} $$, yielding a molecular weight of 352.36 g/mol.

Functional Group Analysis

- Propanamide Backbone : The central three-carbon chain terminates in an amide group ($$-\text{CONH}-$$), which adopts a planar geometry due to resonance stabilization between the carbonyl and amine groups.

- Benzylsulfonyl Substituent : A sulfonyl group ($$-\text{SO}_2-$$) bridges the propanamide chain to a benzyl moiety. The sulfonyl group’s tetrahedral geometry introduces steric bulk and polar character.

- 2,4-Difluorophenyl Group : The nitrogen atom of the amide is bonded to a fluorinated aromatic ring, where fluorine atoms at the 2- and 4-positions induce electronic effects (e.g., electron withdrawal) and influence hydrogen-bonding capabilities.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{14}\text{F}{2}\text{N}{2}\text{O}_{3}\text{S} $$ |

| Molecular Weight | 352.36 g/mol |

| Hybridization of S (SO₂) | $$ sp^3 $$ |

| Bond Angle (C–S–O) | 104.5°–106.2° |

| Torsional Angle (C–S–C) | 87.3°–89.1° |

The benzylsulfonyl group’s orientation relative to the propanamide chain creates a synclinal conformation , minimizing steric clashes between the sulfonyl oxygen atoms and the aromatic fluorine substituents.

Properties

IUPAC Name |

3-benzylsulfonyl-N-(2,4-difluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3S/c17-13-6-7-15(14(18)10-13)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZFFQCTFWISSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite under basic conditions to form benzylsulfonyl chloride.

Amidation Reaction: The benzylsulfonyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

Sulfonyl vs. Sulfanyl vs. Piperazine Substituents

Key Insights :

- The benzylsulfonyl group in the target compound enhances metabolic stability compared to sulfanyl analogs like 3-[(4-chlorophenyl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide, which may exhibit faster clearance due to sulfur oxidation .

- Piperazine-substituted analogs (e.g., ) demonstrate improved aqueous solubility, making them more suitable for CNS applications .

Triazole-Containing Propanamides

Key Insights :

- Triazole-containing analogs (e.g., 1dbn) exhibit higher synthetic yields (92%) compared to hydroxylated derivatives (85% for A1), likely due to click chemistry efficiency .

- The 2,4-difluorophenyl group in both the target compound and 1dbn suggests shared pharmacophore elements for antifungal targeting .

Fluorine Substitution Patterns on the Aromatic Ring

Key Insights :

Structural Analogues with Modified Sulfonyl Groups

Key Insights :

- Dichlorobenzyloxyimino analogs () show broader-spectrum antibacterial activity but lower metabolic stability .

Biological Activity

3-(Benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide can be represented as follows:

- IUPAC Name : 3-(Benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide

- CAS Number : 831192-60-0

The compound features a benzylsulfonyl moiety that is crucial for its biological activity.

The mechanism of action for 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide primarily involves the inhibition of specific enzymes that play a role in cancer progression. The sulfonamide group is known to interact with active sites on target enzymes, leading to a reduction in their activity. This inhibition can result in decreased proliferation of cancer cells.

Biological Activity

Research has shown that this compound exhibits significant biological activities:

- Anticancer Activity : Studies indicate that 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide effectively inhibits the growth of various cancer cell lines. Its potency has been compared to established anticancer agents.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of sulfatase enzymes, which are involved in the synthesis of estrogenic steroids. This inhibition is particularly relevant for treating estrogen-dependent cancers.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the benzylsulfonyl group and the difluorophenyl moiety significantly impact the biological activity of the compound. The presence of fluorine atoms enhances lipophilicity and binding affinity to target enzymes.

Table 1: Structure-Activity Relationship Summary

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Variation in Sulfonamide | Altered enzyme selectivity |

| Substituents on Benzene Ring | Enhanced binding interactions |

Case Studies

Several case studies have investigated the efficacy of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide in preclinical models:

- Case Study 1 : In vitro studies demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis.

- Case Study 2 : A xenograft model showed significant tumor reduction in mice treated with this compound compared to control groups.

Q & A

Q. What are the optimized synthetic routes for 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide?

Methodological Answer: Synthesis involves two critical steps: (1) sulfonylation of the benzyl group and (2) coupling with the 2,4-difluorophenyl amine. A validated approach includes oxidizing benzylthio intermediates using m-chloroperoxybenzoic acid (mCPBA) in chloroform to form sulfonyl derivatives, followed by amide coupling via HATU-mediated activation . Purification by flash chromatography (e.g., 30–50% ethyl acetate/petrol ether gradients) ensures >95% purity. Yield optimization requires stoichiometric control of mCPBA (1.2–1.5 eq.) and inert atmosphere conditions.

Q. How to characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H-NMR : Confirm sulfonyl (-SO₂-) protons (δ 3.5–4.0 ppm) and difluorophenyl aromatic signals (δ 7.0–7.5 ppm, split due to fluorine coupling).

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 365.3) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₁₆H₁₄F₂NO₃S) with ≤0.3% deviation .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (≥50 mg/mL) and aqueous buffers (PBS: ~1.2 mg/mL at pH 7.4).

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include sulfonic acid derivatives (oxidative hydrolysis) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Replace benzylsulfonyl with methylsulfonyl or arylthio groups to evaluate sulfone/sulfide bioisosterism.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the difluorophenyl ring to assess impact on target binding .

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like cytochrome P450 or kinase targets .

Q. What experimental strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., antifungal vs. antiproliferative) to rule off-target effects.

- Metabolic Stability Assays : Use liver microsomes to identify if discrepancies arise from rapid metabolism .

- Orthogonal Assays : Cross-check enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay) .

Q. How to evaluate in vivo efficacy and pharmacokinetics?

Methodological Answer:

- Animal Models : Use murine candidiasis models for antifungal studies (dosing: 10–50 mg/kg, oral or IV).

- PK Parameters : Measure plasma half-life (t₁/₂) via LC-MS/MS; expect ~3–5 hours due to sulfone-mediated hepatic clearance.

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in organs like liver and kidneys .

Q. What analytical methods identify degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).

- HRMS : Identify major degradants (e.g., m/z 381.3 for sulfoxide derivatives).

- NMR : Confirm structural changes, such as loss of sulfonyl group integrity .

Critical Analysis of Evidence

- Synthesis : validates sulfonyl group introduction via mCPBA, but scalability requires solvent optimization (chloroform → DCM) .

- Bioactivity : highlights antifungal potential but lacks mechanistic clarity (e.g., target binding vs. membrane disruption) .

- Degradation : identifies hydrolytic pathways but omits photostability data .

Q. Gaps and Future Directions :

- Develop cryo-EM structures to map binding sites.

- Explore prodrug strategies (e.g., ester masking) to enhance oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.